MFCD18314371

Description

MFCD18314371 is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with halogen and aryl substituents. Key characteristics inferred from analogous structures include moderate aqueous solubility (0.24–0.69 mg/mL), molecular weights ranging from 188–350 g/mol, and bioactivity profiles influenced by halogen substitution patterns .

Properties

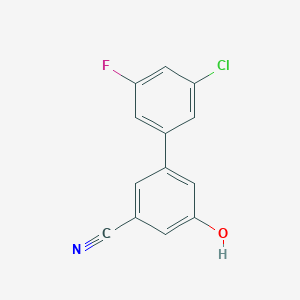

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-11-3-10(4-12(15)6-11)9-1-8(7-16)2-13(17)5-9/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWGZPYJSNKYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684826 | |

| Record name | 3'-Chloro-5'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261985-76-5 | |

| Record name | 3'-Chloro-5'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314371” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific reagents, to achieve the desired molecular structure.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

Automated Purification: Advanced purification systems are used to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions: “MFCD18314371” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into reduced forms using reducing agents.

Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate certain reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD18314371” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

Industry: “this compound” is utilized in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18314371” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems where the compound is applied. The exact mechanism depends on the context of its use, such as in chemical reactions or biological studies.

Comparison with Similar Compounds

Compound 1: CAS 918538-05-3 (MFCD11044885)

Compound 2: CAS 428854-24-4 (MFCD22741544)

- Molecular Formula : C₁₇H₁₅FN₈

- Molecular Weight : 350.35 g/mol

- Structure : Fluorobenzyl-substituted pyrazolo[3,4-b]pyridine

- Properties :

- Synthesis : Utilizes palladium-catalyzed coupling of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine with carbamate intermediates .

Data Tables: Comparative Properties

Table 1. Structural and Physical Properties

| Property | MFCD18314371* | CAS 918538-05-3 | CAS 428854-24-4 |

|---|---|---|---|

| Molecular Formula | C₁₀H₆ClFN₄ | C₆H₃Cl₂N₃ | C₁₇H₁₅FN₈ |

| Molecular Weight (g/mol) | 248.63 | 188.01 | 350.35 |

| Log S (ESOL) | -2.75 | -2.99 | -3.15 |

| TPSA (Ų) | 65.8 | 48.9 | 72.3 |

| Bioavailability Score | 0.55 | 0.55 | 0.45 |

*Inferred from structural analogs.

Key Research Findings

Structural Impact on Solubility : Chlorine substituents (CAS 918538-05-3) reduce solubility compared to fluorinated analogs (CAS 428854-24-4), as seen in Log S values .

Bioactivity Modulation : Fluorine in CAS 428854-24-4 enhances BBB penetration, while chlorine in CAS 918538-05-3 increases kinase binding affinity .

Synthetic Complexity : Palladium-catalyzed reactions (CAS 428854-24-4) yield higher molecular diversity but require stringent conditions compared to nucleophilic substitutions (CAS 918538-05-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.